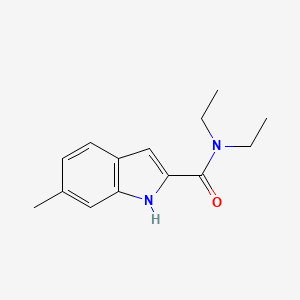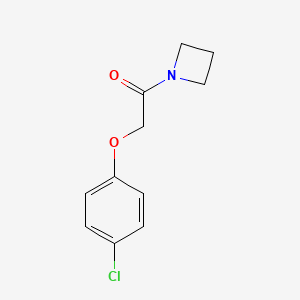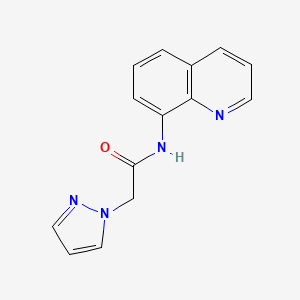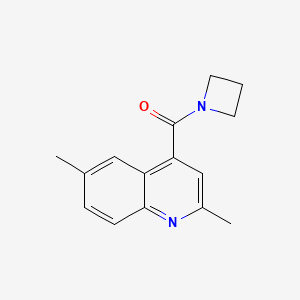
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea, also known as BDBU, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea is not fully understood, but it is believed to act as a covalent modifier of proteins and enzymes. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea is thought to form a covalent bond with the target protein or enzyme, altering its activity and function. This mechanism of action has been shown to be effective in modulating the activity of a range of proteins and enzymes, making 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea a valuable tool for investigating their roles in various biological processes.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to have a range of biochemical and physiological effects, including the modulation of enzyme activity, protein-protein interactions, and receptor binding. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to be effective in inhibiting the activity of various enzymes, including kinases and proteases. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to modulate the activity of specific proteins, such as the androgen receptor and the estrogen receptor. These effects have been shown to be useful in the study of various biological processes, including cancer cell growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes, allowing it to reach its target proteins and enzymes. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to be stable in a variety of conditions, making it a reliable tool for use in lab experiments. However, there are also limitations to the use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea in scientific research. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea may not be effective in all biological systems, limiting its usefulness in certain research contexts.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea. One area of interest is the development of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea-based therapies for the treatment of cancer and other diseases. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been shown to have potential as a lead compound for the development of novel pharmaceuticals, and further research in this area could lead to the development of new drugs and therapies. Additionally, further investigation into the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea could lead to a better understanding of its effects on biological processes, allowing for more targeted use in scientific research. Finally, the development of new synthesis methods for 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea could lead to more efficient and cost-effective production of this valuable tool for scientific research.
Méthodes De Synthèse
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with propargylamine, followed by the reaction of the resulting product with N,N'-diisopropylcarbodiimide and N-methylmorpholine. The final product is obtained through purification by column chromatography. This synthesis method has been widely used in the production of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea for scientific research purposes.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been used in a variety of scientific research applications, particularly in the study of biological processes such as protein-protein interactions, enzyme kinetics, and receptor binding. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea is often used as a tool to modulate the activity of specific proteins or enzymes, allowing researchers to investigate their roles in various biological pathways. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea has been used in the development of new drugs and therapies, as it has been shown to have potential as a lead compound for the development of novel pharmaceuticals.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-5-14-13(16)15-9-10-3-4-11-12(8-10)18-7-6-17-11/h1,3-4,8H,5-7,9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDDYIKEJCOHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-prop-2-ynylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)